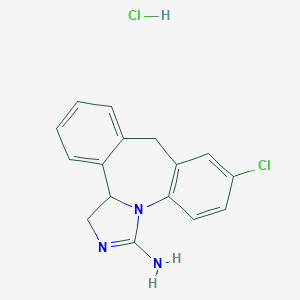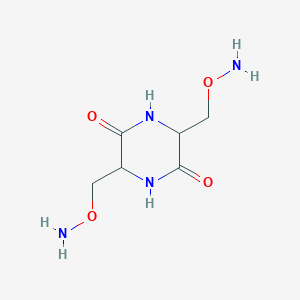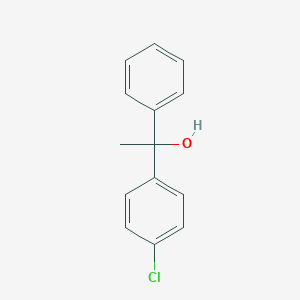
Cetirizin
Übersicht
Beschreibung
AC-170 is a novel formulation of cetirizine, which is the active ingredient in Zyrtec®. It has been developed for topical application in the eye for the treatment of ocular itching associated with allergic conjunctivitis . Cetirizine is a second-generation antihistamine that selectively inhibits the H1 receptor, providing relief from allergic symptoms without causing significant drowsiness.
Wissenschaftliche Forschungsanwendungen
AC-170 wurde ausgiebig auf seine Wirksamkeit bei der Behandlung allergischer Konjunktivitis untersucht. Klinische Studien haben seine Fähigkeit gezeigt, okulären Juckreiz und andere Symptome im Zusammenhang mit allergischen Reaktionen zu reduzieren. Es wird sowohl bei Erwachsenen als auch bei Kindern eingesetzt und hat ein günstiges Sicherheitsprofil gezeigt . Neben seiner Verwendung in der Ophthalmologie wird Cetirizin, der Wirkstoff in AC-170, häufig zur Behandlung verschiedener allergischer Erkrankungen eingesetzt, darunter Rhinitis und Urtikaria.
Wirkmechanismus
Der Wirkmechanismus von AC-170 beinhaltet die Hemmung des H1-Rezeptors durch this compound. Dies verhindert die Bindung von Histamin, einem wichtigen Mediator von allergischen Reaktionen, an seinen Rezeptor und reduziert so Symptome wie Juckreiz, Rötung und Schwellung. Die selektive Hemmung des H1-Rezeptors durch this compound minimiert die sedativen Wirkungen, die üblicherweise mit Antihistaminika der ersten Generation verbunden sind .
Wirkmechanismus
Target of Action
Cetirizine is a selective Histamine-1 (H1) antagonist . Histamine H1 receptors are primarily found in smooth muscles, endothelial cells, and central nervous system, and are responsible for causing symptoms of allergic reactions .
Mode of Action
Cetirizine, a metabolite of hydroxyzine, works by selectively inhibiting peripheral H1 receptors . By blocking these receptors, cetirizine prevents the action of histamine, a substance produced by the body during an allergic reaction .
Biochemical Pathways
The main biochemical pathway affected by cetirizine is the histamine-mediated allergic response pathway . By blocking the H1 receptors, cetirizine prevents histamine from binding to these receptors and initiating the allergic response .
Pharmacokinetics
Cetirizine is well-absorbed, with a bioavailability of over 70% . It has a time to maximum concentration (Tmax) of approximately 1 hour following oral administration . The mean elimination half-life is about 8.3 hours . Cetirizine is primarily excreted in urine (70-85%) and feces (10-13%) .
Result of Action
The primary result of cetirizine’s action is the relief of symptoms associated with allergic reactions, such as sneezing, coughing, nasal congestion, hives, and other symptoms . It is effective in treating conditions like allergic rhinitis and chronic urticaria .
Action Environment
The efficacy of cetirizine can be influenced by various environmental factors. For instance, in the presence of food, the Tmax of cetirizine is delayed by 1.7 hours and the maximum concentration (Cmax) is decreased by 23% . Additionally, the formulation of cetirizine in a polyethylene glycol (PEG)-containing matrix can lead to degradation of the drug .
Safety and Hazards
Cetirizine can cause side effects that may impair your thinking or reactions . It can cause adverse effects, such as some drowsiness, excessive tiredness, dry mouth, stomach pain, diarrhea, vomiting . It can also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Biochemische Analyse
Biochemical Properties
Cetirizine is a selective Histamine-1 antagonist drug . It interacts with histamine H1 receptors, mostly outside the brain . It has marked antiallergic properties and inhibits eosinophil chemotaxis during the allergic response .
Cellular Effects
Cetirizine has been shown to have effects on various types of cells and cellular processes. It has anti-inflammatory properties that may play a role in asthma management . There is evidence that cetirizine improves symptoms of urticaria . It influences cell function by blocking histamine H1 receptors, which can relieve symptoms caused by histamine acting on the H1 receptor .
Molecular Mechanism
Cetirizine works by blocking histamine H1 receptors, mostly outside the brain . This mechanism of action allows it to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, cetirizine has been shown to have a rapid onset and a long duration of activity . It has a half-life of about 8.3 hours , and its effects generally begin within thirty minutes and last for about a day .
Dosage Effects in Animal Models
In animal models, the standard cetirizine dosage is 1 milligram per kilogram of body weight (0.45 mg/lb) or 10–20 mg/dog every 12–24 hours . The most common side effects of cetirizine in dogs are vomiting, excessive salivation, and drowsiness .
Metabolic Pathways
Cetirizine undergoes minimal metabolism . The metabolic pathways of cetirizine include oxidation and conjugation . It has been found to increase linearly with dose across a range of 5 to 60 mg .
Transport and Distribution
Cetirizine is well-absorbed, leading to high bioavailability and rapid onset of action . It has a low volume of distribution, therefore it reaches the target organs at an effective concentration .
Vorbereitungsmethoden
Die Herstellung von AC-170 beinhaltet die Formulierung von Cetirizin zu einer ophthalmischen Lösung. Der Syntheseweg umfasst die Auflösung von this compound in einem geeigneten Lösungsmittel, gefolgt von der Zugabe von Hilfsstoffen, um die Lösung zu stabilisieren und ihre Bioverfügbarkeit zu verbessern. Das industrielle Produktionsverfahren beinhaltet großtechnische Misch- und Sterilisationsprozesse, um sicherzustellen, dass die Lösung für die okuläre Anwendung sicher ist .
Analyse Chemischer Reaktionen
AC-170, als Formulierung von Cetirizin, unterliegt im Körper hauptsächlich metabolischen Reaktionen. This compound selbst ist metabolisch stabil und unterliegt keiner signifikanten Oxidation oder Reduktion. Es wird hauptsächlich unverändert im Urin ausgeschieden. Die in der Formulierung von AC-170 verwendeten gängigen Reagenzien und Bedingungen umfassen Lösungsmittel wie Wasser oder Kochsalzlösung und Stabilisatoren wie Benzalkoniumchlorid .
Vergleich Mit ähnlichen Verbindungen
AC-170 ist einzigartig in seiner Formulierung für die okuläre Anwendung und bietet gezielte Linderung bei allergischer Konjunktivitis. Ähnliche Verbindungen umfassen andere Antihistaminika der zweiten Generation wie Loratadin und Fexofenadin, die ebenfalls zur Behandlung allergischer Erkrankungen eingesetzt werden, aber nicht für die okuläre Anwendung formuliert sind. Im Vergleich zu diesen Verbindungen bietet AC-170 den Vorteil der direkten Anwendung auf die betroffene Stelle, was zu einer schnelleren und effektiveren Linderung der Symptome führt .
Eigenschaften
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLPARSLTMPFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83881-52-1 (di-hydrochloride) | |
| Record name | Cetirizine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022787 | |
| Record name | Cetirizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cetirizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cetirizine, a metabolite of _hydroxyzine_, is an antihistamine drug. Its main effects are achieved through selective inhibition of peripheral H1 receptors. The antihistamine activity of cetirizine has been shown in a variety of animal and human models. _In vivo_ and _ex vivo_ animal models have shown insignificant anticholinergic and antiserotonergic effects. In clinical studies, however, dry mouth was found to be more frequent with cetirizine than with a placebo. In vitro receptor binding studies have demonstrated no detectable affinity of cetirizine for histamine receptors other than the H1 receptors. Studies with radiolabeled cetirizine administration in the rat have demonstrated insignificant penetration into the brain. _Ex vivo_ studies in the mouse have shown that systemically administered cetirizine does not occupy cerebral H1 receptors significantly., Cetirizine, a human metabolite of hydroxyzine, is an antihistamine; its principal effects are mediated via selective inhibition of peripheral H1 receptors. The antihistaminic activity of cetirizine has been clearly documented in a variety of animal and human models. In vivo and ex vivo animal models have shown negligible anticholinergic and antiserotonergic activity. In clinical studies, however, dry mouth was more common with cetirizine than with placebo. In vitro receptor binding studies have shown no measurable affinity for other than H1 receptors. Autoradiographic studies with radiolabeled cetirizine in the rat have shown negligible penetration into the brain. Ex vivo experiments in the mouse have shown that systemically administered cetirizine does not significantly occupy cerebral H1 receptors. | |
| Record name | Cetirizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00341 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cetirizine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethanol | |
CAS No. |
83881-51-0 | |
| Record name | Cetirizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83881-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetirizine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetirizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00341 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cetirizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETIRIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO7261ME24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cetirizine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cetirizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
110-115°C, 110-115 °C, 112.5 °C | |
| Record name | Cetirizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00341 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cetirizine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cetirizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
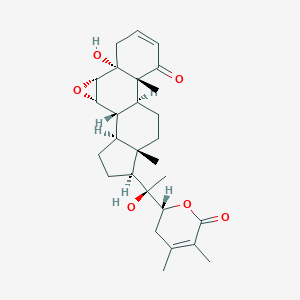
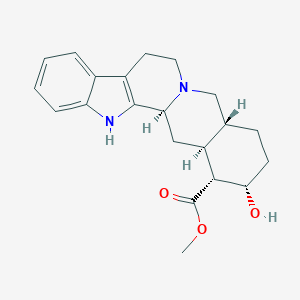
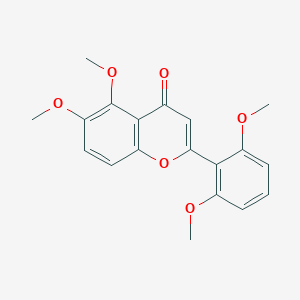

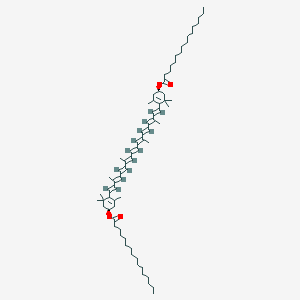
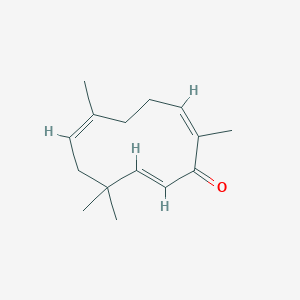
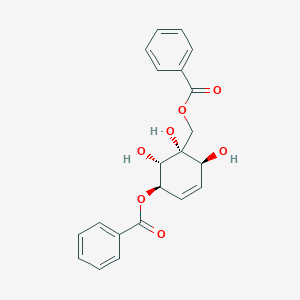
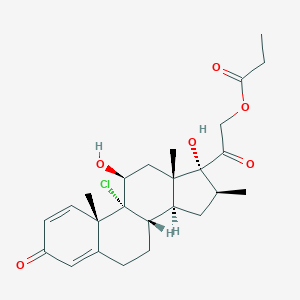
![6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethanamine](/img/structure/B192718.png)
